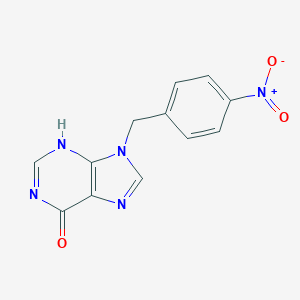
9-(p-Nitrobenzyl)-9H-purin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(p-Nitrobenzyl)-9H-purin-6-ol, also known as N6-(4-nitrobenzyl)adenosine-5'-O-monophosphate (NB-AMP), is a modified form of adenosine monophosphate. It has been widely used in scientific research as a photoactivatable cAMP analog, which can be used to study cAMP-dependent signaling pathways.
Wirkmechanismus
The mechanism of action of NB-AMP is based on its ability to mimic the structure and function of cAMP. When NB-AMP is added to cells, it can be converted to cAMP by endogenous phosphodiesterases. However, NB-AMP can also be activated by light, which cleaves the nitrobenzyl group and releases cAMP. This allows researchers to control the timing and location of cAMP signaling with high precision.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of NB-AMP are similar to those of cAMP. It can activate protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), which are key regulators of many cellular processes, such as metabolism, gene expression, and ion channel activity. NB-AMP can also modulate the activity of cyclic nucleotide-gated (CNG) channels, which are involved in vision and olfaction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NB-AMP is its photoactivatable property, which allows researchers to control the timing and location of cAMP signaling with high precision. This is particularly useful for studying complex signaling networks that involve multiple cell types or spatially distinct compartments. However, NB-AMP also has some limitations. For example, its photoactivation efficiency can vary depending on the wavelength and intensity of light used. In addition, NB-AMP can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for NB-AMP research. One direction is to develop new photoactivatable cAMP analogs with improved properties, such as higher photoactivation efficiency and lower toxicity. Another direction is to use NB-AMP to study the role of cAMP signaling in disease models, such as cancer and neurological disorders. Finally, NB-AMP can be used in combination with other optogenetic tools, such as channelrhodopsins and halorhodopsins, to study complex signaling networks in vivo.
Synthesemethoden
NB-AMP can be synthesized by reacting adenosine-5'-monophosphate with 4-nitrobenzyl bromide in the presence of a base. The reaction yields NB-AMP as a white powder, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
NB-AMP has been widely used in scientific research as a photoactivatable cAMP analog. It can be used to study cAMP-dependent signaling pathways, such as the regulation of ion channels, protein kinases, and gene expression. By using light to activate NB-AMP, researchers can precisely control the timing and location of cAMP signaling, which is difficult to achieve with traditional methods.
Eigenschaften
CAS-Nummer |
13233-86-8 |
|---|---|
Produktname |
9-(p-Nitrobenzyl)-9H-purin-6-ol |
Molekularformel |
C12H9N5O3 |
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
9-[(4-nitrophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H9N5O3/c18-12-10-11(13-6-14-12)16(7-15-10)5-8-1-3-9(4-2-8)17(19)20/h1-4,6-7H,5H2,(H,13,14,18) |
InChI-Schlüssel |
AWOOIVCGPKFRJZ-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=O)[N+](=O)[O-] |
Synonyme |
9-(p-Nitrobenzyl)-9H-purin-6-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



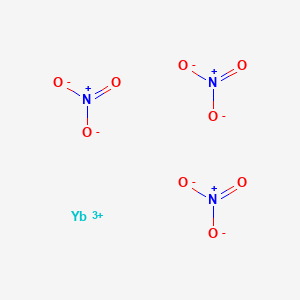
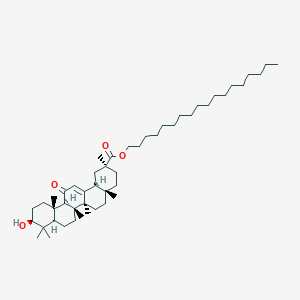
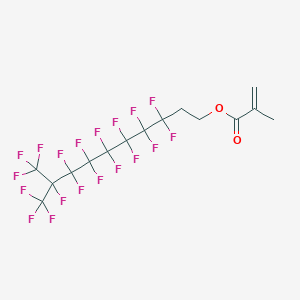
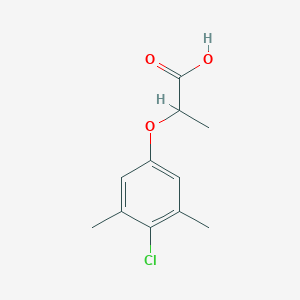
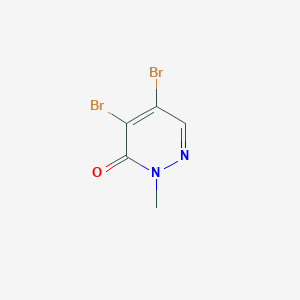
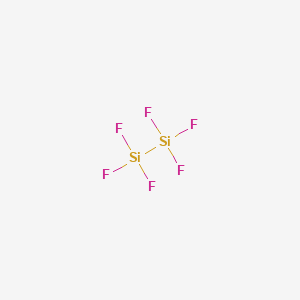
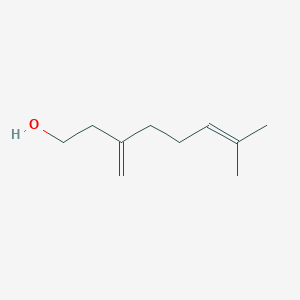

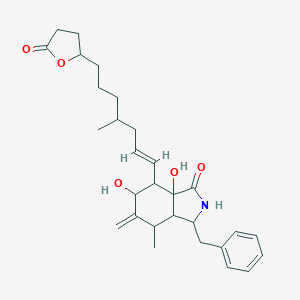
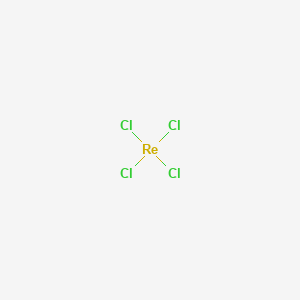
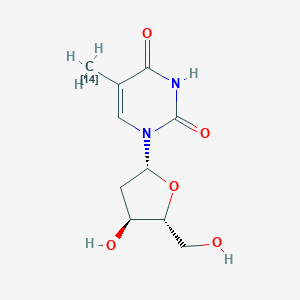
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)

